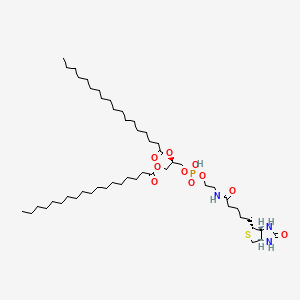
DSPE-Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-Biotin) is a functionalized polyethylene glycol (PEG) conjugated lipid. It is widely used in various scientific research fields due to its unique properties, which combine the hydrophobic characteristics of phospholipids with the hydrophilic nature of polyethylene glycol and the specific binding affinity of biotin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DSPE-Biotin involves the conjugation of biotin to polyethylene glycol (PEG) and subsequently attaching this conjugate to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE). The reaction typically occurs in a solvent such as chloroform or methanol under controlled conditions to ensure the stability and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the high purity and consistency required for research and medical applications .
Chemical Reactions Analysis
Types of Reactions
DSPE-Biotin undergoes various chemical reactions, including:
Substitution Reactions: The biotin moiety can participate in substitution reactions, particularly with avidin or streptavidin, forming strong biotin-avidin complexes.
Hydrolysis: The ester bonds in the DSPE and PEG segments can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Solvents: Chloroform, methanol, and ethanol are commonly used solvents for reactions involving this compound.
Catalysts: Acidic or basic catalysts may be used to facilitate hydrolysis reactions.
Major Products
The major products formed from these reactions include biotin-avidin complexes and hydrolyzed fragments of DSPE and PEG .
Scientific Research Applications
DSPE-Biotin has a wide range of applications in scientific research:
Chemistry: Used in the preparation of liposomes and micelles for drug delivery systems.
Biology: Employed in the modification of cell surfaces and the creation of biotinylated lipid-coated microbubbles for imaging studies
Medicine: Utilized in targeted drug delivery and vaccine delivery systems due to its ability to improve blood circulation time and stability of encapsulated drugs
Industry: Applied in the development of biosensors and diagnostic tools.
Mechanism of Action
DSPE-Biotin exerts its effects through the specific binding of biotin to avidin or streptavidin. This strong biotin-avidin interaction is utilized in various applications, including targeted drug delivery and molecular detection. The polyethylene glycol segment provides hydrophilicity, enhancing the solubility and stability of the compound, while the DSPE segment ensures the integration into lipid bilayers .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
This compound stands out due to its combination of hydrophobic, hydrophilic, and specific binding properties. This unique combination makes it highly versatile for various applications, particularly in targeted drug delivery and molecular detection .
Properties
Molecular Formula |
C51H96N3O10PS |
|---|---|
Molecular Weight |
974.4 g/mol |
IUPAC Name |
[(2R)-3-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C51H96N3O10PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-37-48(56)61-41-44(64-49(57)38-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)42-63-65(59,60)62-40-39-52-47(55)36-34-33-35-46-50-45(43-66-46)53-51(58)54-50/h44-46,50H,3-43H2,1-2H3,(H,52,55)(H,59,60)(H2,53,54,58)/t44-,45-,46-,50-/m1/s1 |
InChI Key |
NVXRHCPWTBEHCJ-POOQKFSESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(E)-Benzylidene-5-ethoxycarbonyl-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-C]-pyridine](/img/structure/B13718010.png)
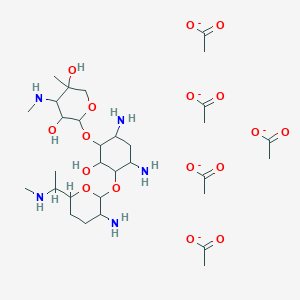
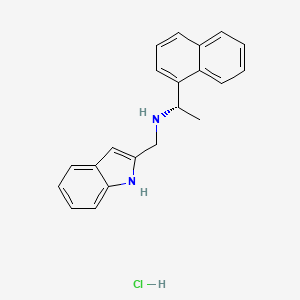

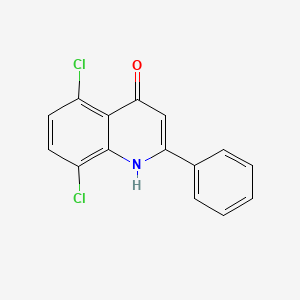
![3-[4-[2-[3-(3-Butynyl)-3H-diazirin-3-yl]ethoxy]phenyl]-3-(4-hydroxyphenyl)-6-methoxy-7-methylindolin-2-one](/img/structure/B13718061.png)
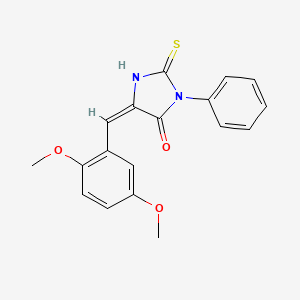

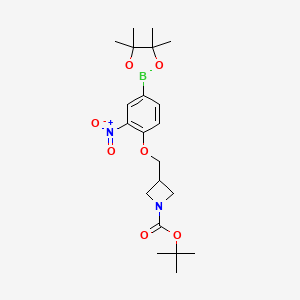
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine Hydrochloride](/img/structure/B13718085.png)
![3-((Tetrahydro-2H-pyran-4-yl)oxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13718088.png)



